molecular formula C17H22N4O2 B2386124 2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 2034541-73-4

2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2386124
CAS No.: 2034541-73-4
M. Wt: 314.389
InChI Key: QVTIVUOXQGFUOS-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multi-step organic reactions. The starting materials might include pyrazole, pyridine, and tetrahydropyran derivatives. Common synthetic routes may involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of the pyridine ring: This step might involve nucleophilic substitution reactions.

    Incorporation of the tetrahydropyran moiety: This can be done through etherification or other suitable reactions.

    Formation of the amide bond: This is typically achieved through condensation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Pyridine derivatives: Compounds with pyridine rings and various functional groups.

    Tetrahydropyran derivatives: Compounds containing the tetrahydropyran moiety.

Uniqueness

2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is unique due to its specific combination of pyrazole, pyridine, and tetrahydropyran moieties. This unique structure can confer distinct biological activities and chemical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-2-pyrazol-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13(21-9-3-8-19-21)17(22)20-16(14-5-10-23-11-6-14)15-4-2-7-18-12-15/h2-4,7-9,12-14,16H,5-6,10-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTIVUOXQGFUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCOCC1)C2=CN=CC=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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